molecular formula C18H16F3N3O3 B4183969 [4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

[4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B4183969
M. Wt: 379.3 g/mol
InChI Key: MXNREMAZOYJOIX-UHFFFAOYSA-N
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Description

[4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a 3-(trifluoromethyl)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Coupling Reaction: The final step involves coupling the nitrophenyl and benzoyl-substituted piperazine under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: [4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 1-(4-aminophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

[4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as receptors or enzymes, leading to inhibition or activation of biological pathways.

    Material Properties: The compound’s electronic structure can influence its behavior in materials, such as its ability to conduct electricity or emit light.

Comparison with Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the benzoyl group, making it less complex.

    4-[3-(trifluoromethyl)benzoyl]piperazine: Lacks the nitrophenyl group, affecting its reactivity and applications.

    1-(4-aminophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine: A reduced form with different chemical properties.

Uniqueness: [4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to the presence of both the nitrophenyl and trifluoromethylbenzoyl groups, which confer distinct chemical and physical properties, making it versatile for various applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)14-3-1-2-13(12-14)17(25)23-10-8-22(9-11-23)15-4-6-16(7-5-15)24(26)27/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNREMAZOYJOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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